

Nd:YLF (Neodymium-doped yttrium lithium fluoride) laser applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Neodymium fluoride*

Cat. No.: *B079134*

[Get Quote](#)

Nd:YLF Laser Applications in Research and Drug Development

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

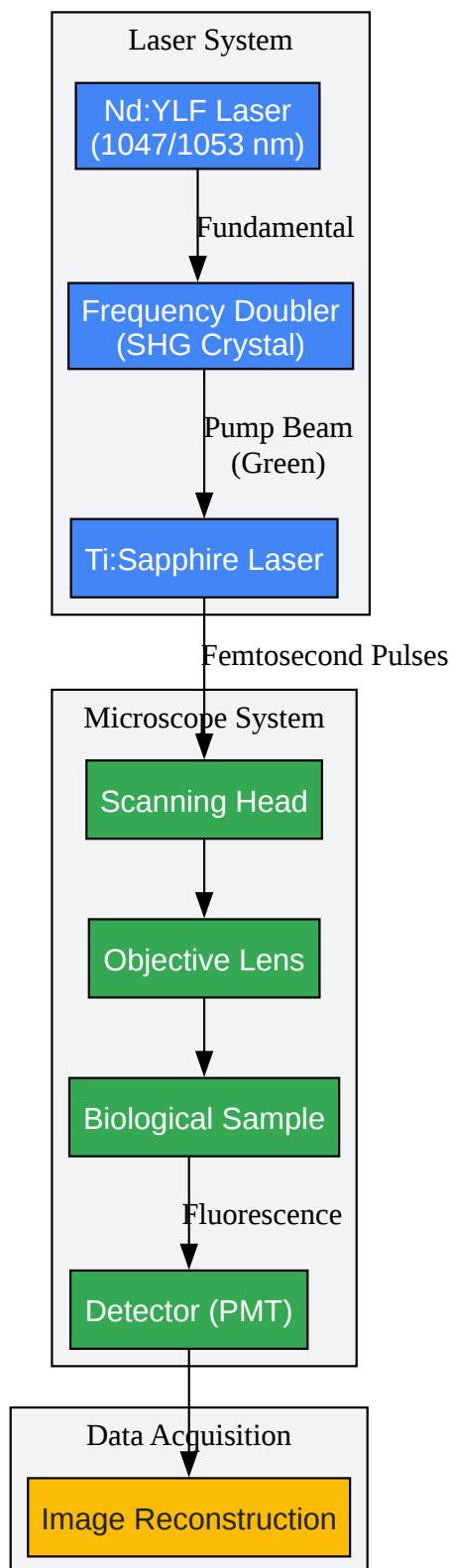
Neodymium-doped Yttrium Lithium Fluoride (Nd:YLF) lasers are solid-state lasers valued in scientific and biomedical fields for their unique properties. They serve as a versatile tool due to their distinct emission wavelengths, typically 1047 nm and 1053 nm, and their capacity to produce high-energy, short pulses.^{[1][2]} These characteristics make them particularly suitable for applications requiring precision and minimal thermal damage.^[1]

Nd:YLF lasers are noted for their ability to generate higher pulse energies than their more common Nd:YAG counterparts, especially at repetition rates of a few kilohertz.^[3] This is attributed to a relatively long fluorescence lifetime, making them ideal for Q-switched operations.^{[2][3]} Furthermore, their output can be efficiently frequency-converted to produce visible and ultraviolet wavelengths, broadening their range of applications.^{[4][5]} Key uses in research and drug development include multiphoton microscopy, Laser-Induced Breakdown Spectroscopy (LIBS) for elemental analysis, and optical tweezers for manipulating microscopic particles.^{[4][6][7]}

Multiphoton Microscopy

Multiphoton microscopy is a powerful fluorescence imaging technique that allows for high-resolution, three-dimensional imaging of biological samples. Nd:YLF lasers are increasingly used in this field, either as a direct excitation source or as a pump source for other lasers like Ti:Sapphire.[3][4]

The 1047 nm wavelength of Nd:YLF lasers is advantageous for deep-tissue imaging and live-cell studies due to its longer wavelength compared to what is readily achievable with some other lasers.[4][5] This longer wavelength reduces scattering and improves viability in living specimens.[4] When used directly, Nd:YLF lasers can induce three-photon excitation, providing a valuable tool for advanced microscopy.[4][5]


Parameter	Typical Value	Notes
Fundamental Wavelength	1047 nm	Longer wavelength allows for deeper tissue penetration.[4]
Mode of Operation	Mode-locked	Required for generating the high peak powers for multiphoton excitation.
Pulse Duration	Picoseconds (ps) to Femtoseconds (fs)	Ultrashort pulses are necessary to achieve high peak power. External pulse compression may be required. [4]
Repetition Rate	~1 kHz - 6 kHz	High repetition rates are suitable for rapid image acquisition.[4][5]
Average Power	Varies with application	Higher average power can be beneficial for faster scanning.

This protocol outlines the use of an Nd:YLF laser to pump a Ti:Sapphire laser, a common setup in multiphoton microscopy.[3][4]

- Laser Setup and Alignment:

- Position the frequency-doubled Nd:YLF laser (emitting at 523.5 nm or 526.5 nm) as the pump source.
- Align the output beam of the Nd:YLF laser to be collinear with the optical axis of the Ti:Sapphire laser cavity. Use steering mirrors for precise alignment.
- Ensure the pump beam is focused onto the Ti:Sapphire crystal to match the cavity mode of the Ti:Sapphire laser.

- Ti:Sapphire Laser Optimization:
 - Adjust the Ti:Sapphire laser cavity mirrors to achieve stable mode-locking. This will produce the femtosecond pulses required for two-photon excitation.
 - Use a power meter to monitor the output power of the Ti:Sapphire laser and optimize it by fine-tuning the alignment of the pump beam and cavity mirrors.
- Integration with Microscope:
 - Direct the output of the mode-locked Ti:Sapphire laser into the scanning head of a multiphoton microscope.
 - The scanning head contains galvanometric mirrors to scan the laser beam across the sample.
 - The laser is focused onto the sample through a high numerical aperture objective lens.
- Image Acquisition:
 - Prepare the biological sample, for example, by staining with a suitable fluorescent dye.
 - Place the sample on the microscope stage.
 - Set the desired imaging parameters in the microscope software, such as scanning speed, image size, and detector sensitivity.
 - Acquire the two-photon fluorescence image.

[Click to download full resolution via product page](#)

Caption: Workflow for Nd:YLF pumped Ti:Sapphire multiphoton microscopy.

Laser-Induced Breakdown Spectroscopy (LIBS)


LIBS is an atomic emission spectroscopy technique used for elemental analysis of a wide range of materials, including biological tissues.^{[6][8]} A high-energy laser pulse is focused onto a sample to create a micro-plasma.^{[9][10]} As the plasma cools, it emits light at characteristic wavelengths for each element present, allowing for qualitative and quantitative analysis.^[11] Nd:YLF lasers, often Q-switched to produce nanosecond pulses, are suitable for LIBS applications.^[3]

This technique is valuable in biomedical research and drug development for mapping the distribution of trace elements in tissues, analyzing the composition of calcified tissues like bone and teeth, and potentially identifying disease markers.^{[6][11]} LIBS offers rapid analysis with minimal sample preparation.^[6]

Parameter	Typical Value	Notes
Fundamental Wavelength	1047 nm or 1053 nm	Harmonics (e.g., 523.5 nm, 349 nm, 261.75 nm) can also be used. ^{[3][9]}
Mode of Operation	Q-switched	To generate high-energy, nanosecond pulses. ^{[3][12]}
Pulse Energy	2 - 20 mJ (for soft tissues)	Higher energies (up to 160 mJ) have also been reported. ^[8]
Pulse Duration	~6 - 15 ns	Typical for Q-switched Nd-based lasers. ^[10]
Repetition Rate	Single shot to >20 Hz	Application dependent. ^[10]
Spot Size on Sample	30 - 400 µm	Determines the spatial resolution of the analysis. ^[10]

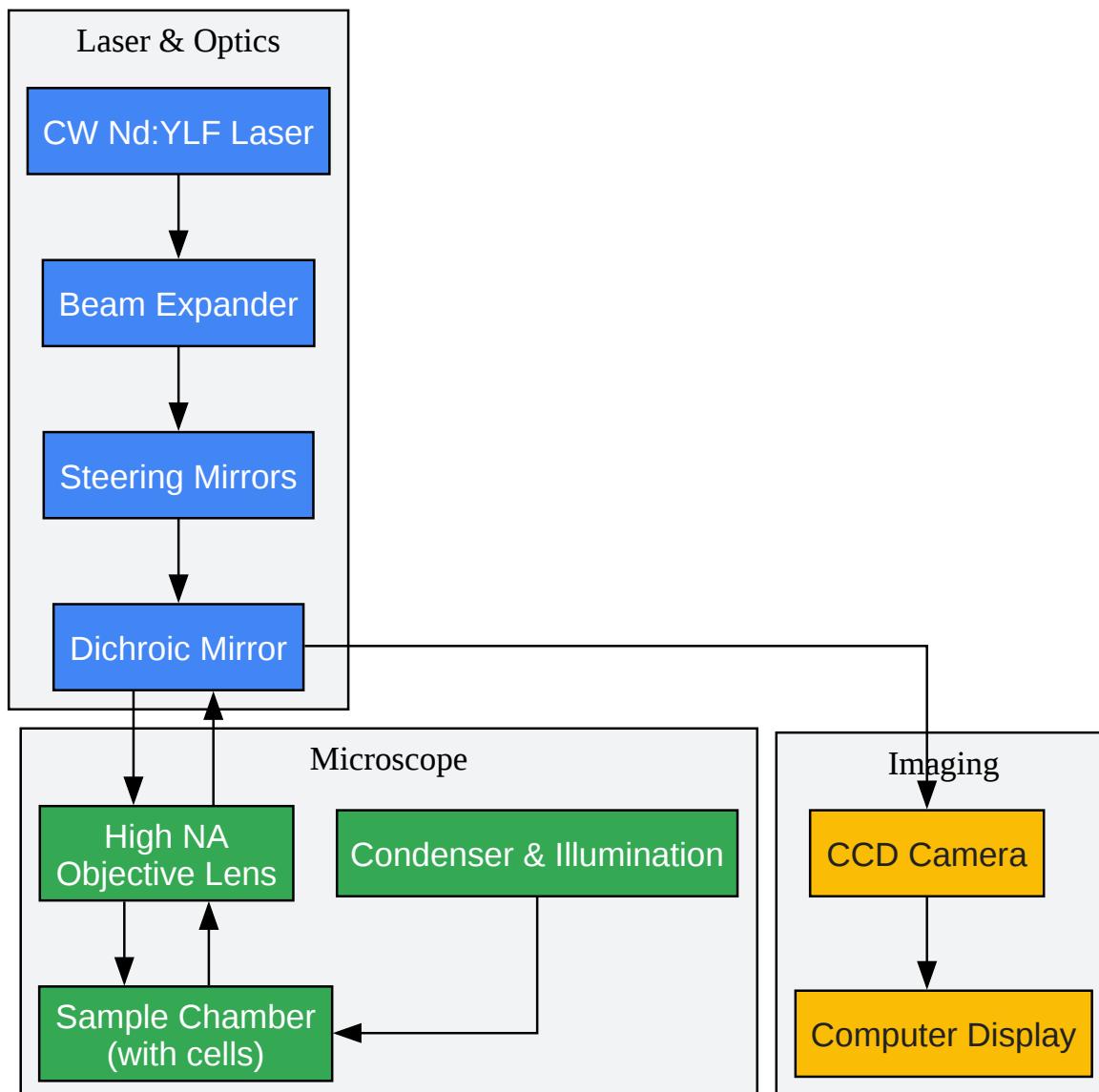
- Sample Preparation:
 - Mount the tissue sample (e.g., a biopsy slice) on a suitable substrate, such as a microscope slide.

- No complex preparation is typically needed, which is a key advantage of LIBS.[6]
- LIBS System Setup:
 - A Q-switched Nd:YLF laser is used as the excitation source.
 - Use a lens to focus the laser beam onto the surface of the sample. The spot size can be adjusted by changing the focal length or the distance to the sample.
 - Position a collection optic (e.g., a fiber optic cable) to capture the light emitted from the plasma.
 - The collected light is directed into a spectrometer.
- Data Acquisition:
 - Fire a single laser pulse or a series of pulses at a specific location on the sample.
 - The spectrometer disperses the light and a detector (like a CCD camera) records the spectrum.
 - A delay gate is often used to wait for the initial, intense continuum emission (bremsstrahlung) to decay before capturing the characteristic atomic emission lines.
- Spectral Analysis:
 - The recorded spectrum is processed to identify the peaks corresponding to specific elements by comparing them to a spectral database.
 - The intensity of the peaks can be used for quantitative analysis, often requiring calibration with standards of known composition.
 - For elemental mapping, the sample can be moved on a motorized stage to analyze multiple points in a grid pattern.

[Click to download full resolution via product page](#)

Caption: The logical flow of a Laser-Induced Breakdown Spectroscopy experiment.

Optical Tweezers


Optical tweezers use a highly focused laser beam to trap and manipulate microscopic and nanoscopic particles, such as cells, bacteria, or beads.[7][13] The forces exerted by the light can hold a particle at the beam's focal point.[13] Nd:YLF lasers, often in continuous wave (CW) mode, can be used for optical trapping.[14]

The near-infrared wavelengths of Nd:YLF lasers are particularly useful for biological applications because they are in a "biological window" where water absorption is low, thus minimizing damage to living specimens (a phenomenon sometimes called opticution).[7] This makes them suitable for applications in drug development, such as studying cell-cell interactions, measuring binding forces, or manipulating organelles within a cell.

Parameter	Typical Value	Notes
Wavelength	1047 nm or 1053 nm	Low water absorption at these wavelengths is crucial for biological samples. [7]
Mode of Operation	Continuous Wave (CW)	Provides a stable trapping force. [14]
Laser Power	Milliwatts (mW)	Power is carefully controlled to trap particles without causing damage.
Beam Quality	TEM ₀₀ (Gaussian)	A high-quality beam is essential for creating a stable trap.
Numerical Aperture (NA) of Objective	High (>1.2)	A high NA objective is required to create the steep intensity gradient for trapping. [7]

- System Setup:
 - The output beam from a CW Nd:YLF laser is directed into an inverted microscope.
 - The laser beam is expanded to overfill the back aperture of a high numerical aperture (NA) objective lens.
 - The objective lens focuses the laser to a diffraction-limited spot within the sample chamber, creating the optical trap.
 - A dichroic mirror is used to separate the trapping laser path from the imaging path.
 - A CCD camera is used to visualize the sample and the trapped particle.
- Sample Preparation:
 - Prepare a dilute suspension of the cells of interest in a suitable buffer solution.

- Introduce the cell suspension into a sample chamber (e.g., a microscope slide with a coverslip).
- Trapping Procedure:
 - Place the sample chamber on the microscope stage.
 - Using the microscope's illumination and camera, locate a target cell.
 - Move the microscope stage to position the target cell near the focus of the trapping laser.
 - Turn on the Nd:YLF laser. The cell will be drawn into the focal point of the laser beam.
- Manipulation and Measurement:
 - To move the trapped cell, the laser beam can be steered using acousto-optic deflectors or by moving the microscope stage.
 - The forces exerted on the cell can be calibrated, for example, by analyzing the Brownian motion of the trapped particle or by moving the surrounding fluid at a known velocity and observing the particle's displacement from the trap center.

[Click to download full resolution via product page](#)

Caption: A typical experimental setup for an optical tweezers system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sot.com.sg [sot.com.sg]
- 2. Neodymium-doped yttrium lithium fluoride - Wikipedia [en.wikipedia.org]
- 3. azooptics.com [azooptics.com]
- 4. Nd:YLF Mode-Locked Pulsed Lasers [evidentscientific.com]
- 5. Molecular Expressions: Physics of Light and Color - Nd:YLF Mode-Locked Pulsed Lasers: Interactive Java Tutorial [micro.magnet.fsu.edu]
- 6. Biomedical applications of LIBS (Chapter 7) - Laser Induced Breakdown Spectroscopy [cambridge.org]
- 7. Optical tweezers - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Laser-induced breakdown spectroscopy (LIBS): a novel technology for identifying microbes causing infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Laser-Induced Breakdown Spectroscopy (LIBS) [serc.carleton.edu]
- 11. Applications Of Laser-Induced Breakdown Spectroscopy (Libs) In Biomedicine – Intins Việt Nam [intins.vn]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Optical trapping and manipulation of neutral particles using lasers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nd:YLF - Neodymium doped yttrium lithium fluoride - 3photon.com [3photon.com]
- To cite this document: BenchChem. [Nd:YLF (Neodymium-doped yttrium lithium fluoride) laser applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079134#nd-ylf-neodymium-doped-yttrium-lithium-fluoride-laser-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com